molecular formula C17H16N2O B14283671 2-Diazonio-1-[2-(octa-1,7-diyn-1-yl)phenyl]prop-1-en-1-olate CAS No. 138723-07-6

2-Diazonio-1-[2-(octa-1,7-diyn-1-yl)phenyl]prop-1-en-1-olate

Cat. No.: B14283671
CAS No.: 138723-07-6
M. Wt: 264.32 g/mol
InChI Key: OCSCJEZBBKIRRT-UHFFFAOYSA-N
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Description

2-Diazonio-1-[2-(octa-1,7-diyn-1-yl)phenyl]prop-1-en-1-olate is a chemical compound known for its unique structure and reactivity. This compound features a diazonium group attached to a phenyl ring, which is further connected to an octadiynyl chain. The presence of both diazonium and alkyne functionalities makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-1-[2-(octa-1,7-diyn-1-yl)phenyl]prop-1-en-1-olate typically involves the diazotization of an amine precursor. The process begins with the preparation of the amine, which is then treated with nitrous acid to form the diazonium salt. The reaction conditions often require low temperatures to stabilize the diazonium ion and prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-1-[2-(octa-1,7-diyn-1-yl)phenyl]prop-1-en-1-olate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include substituted aromatic compounds, azo dyes, and amines. The specific products depend on the nature of the nucleophile or coupling partner used in the reaction .

Scientific Research Applications

2-Diazonio-1-[2-(octa-1,7-diyn-1-yl)phenyl]prop-1-en-1-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Diazonio-1-[2-(octa-1,7-diyn-1-yl)phenyl]prop-1-en-1-olate involves the formation of reactive intermediates such as carbocations and radicals. These intermediates can undergo various transformations, leading to the formation of new chemical bonds. The diazonium group acts as a leaving group, facilitating nucleophilic substitution and coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Diazonio-1-[2-(octa-1,7-diyn-1-yl)phenyl]prop-1-en-1-olate is unique due to the presence of the octadiynyl chain, which imparts distinct reactivity and properties compared to other diazonium compounds. This structural feature allows for the formation of conjugated systems and enhances the compound’s utility in organic synthesis and material science .

Properties

CAS No.

138723-07-6

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

2-diazo-1-(2-octa-1,7-diynylphenyl)propan-1-one

InChI

InChI=1S/C17H16N2O/c1-3-4-5-6-7-8-11-15-12-9-10-13-16(15)17(20)14(2)19-18/h1,9-10,12-13H,4-7H2,2H3

InChI Key

OCSCJEZBBKIRRT-UHFFFAOYSA-N

Canonical SMILES

CC(=[N+]=[N-])C(=O)C1=CC=CC=C1C#CCCCCC#C

Origin of Product

United States

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